molecular formula C12H19NO B12973180 (R)-3-(1-Aminopentyl)-4-methylphenol

(R)-3-(1-Aminopentyl)-4-methylphenol

Cat. No.: B12973180
M. Wt: 193.28 g/mol
InChI Key: SODOUCVUMZPMTO-GFCCVEGCSA-N
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Description

®-3-(1-Aminopentyl)-4-methylphenol is a chiral compound with a specific stereochemistry, making it an important molecule in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminopentyl)-4-methylphenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Amination: Introduction of the aminopentyl chain is achieved through nucleophilic substitution reactions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-3-(1-Aminopentyl)-4-methylphenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

    Purification: Employing advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminopentyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction of the aminopentyl chain can lead to the formation of secondary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Production of secondary and tertiary amines.

    Substitution: Generation of various substituted phenol derivatives.

Scientific Research Applications

®-3-(1-Aminopentyl)-4-methylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which ®-3-(1-Aminopentyl)-4-methylphenol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminopropyl)-4-methylphenol
  • ®-3-(1-Aminobutyl)-4-methylphenol
  • ®-3-(1-Aminoheptyl)-4-methylphenol

Uniqueness

®-3-(1-Aminopentyl)-4-methylphenol stands out due to its specific chain length and stereochemistry, which can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(1R)-1-aminopentyl]-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(13)11-8-10(14)7-6-9(11)2/h6-8,12,14H,3-5,13H2,1-2H3/t12-/m1/s1

InChI Key

SODOUCVUMZPMTO-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)O)C)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)O)C)N

Origin of Product

United States

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